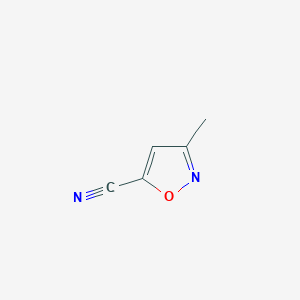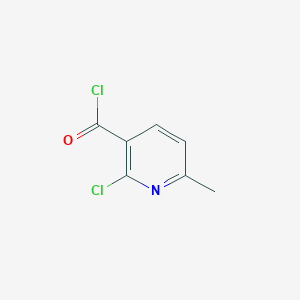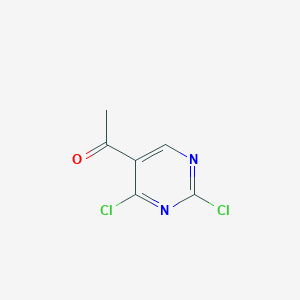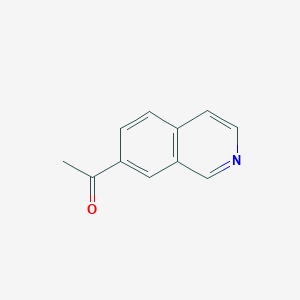
1-(Isoquinolin-7-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-7-YL)ethanone is an organic compound with the molecular formula C11H9NO. It is a pale-yellow to yellow-brown solid with a distinct aroma. This compound is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. It has significant applications in the pharmaceutical field, serving as an intermediate in the synthesis of various drugs and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-7-YL)ethanone can be synthesized through the acylation reaction of isoquinoline with acetic anhydride. This reaction typically involves the use of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high yields. Safety measures are crucial during production to handle the reactive chemicals and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-7-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid group.
Reduction: The ethanone group can be reduced to an alcohol group.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 1-(Isoquinolin-7-YL)carboxylic acid.
Reduction: 1-(Isoquinolin-7-YL)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Isoquinolin-7-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-7-YL)ethanone is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(Isoquinolin-7-YL)ethanone can be compared with other isoquinoline derivatives, such as:
- 1-(Isoquinolin-1-YL)ethanone
- 1-(Isoquinolin-3-YL)ethanone
- 1-(Isoquinolin-4-YL)ethanone
Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. This distinct structure allows it to serve as a versatile intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
1-isoquinolin-7-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKWJWFUUFXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310177 |
Source


|
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288309-10-4 |
Source


|
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288309-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)
![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)
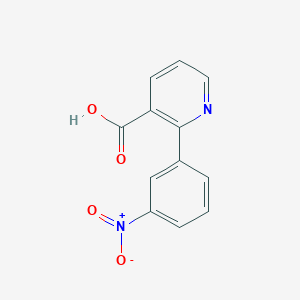
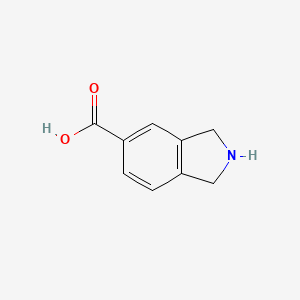
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

